Imidazo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
imidazo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-4-7-5-9(6)3-1/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYHLTOJFGNEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313019 | |
| Record name | Imidazo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-67-9 | |
| Record name | Imidazo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazo[1,5-a]pyrimidine derivatives can be synthesized through various methods, including cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often involve the use of acidic conditions to facilitate the cyclization process. Another method involves the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in trifluoroacetic acid (TFA) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic processes. The use of microwave-assisted synthesis has also been explored to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Imidazo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others. For example, a study synthesized a series of triazole-linked glycohybrids based on imidazo[1,5-a]pyrimidines and evaluated their anticancer activity using MTT assays. The results showed promising growth inhibition against specific cancer cell lines, indicating their potential as therapeutic agents in oncology .
Antifungal Properties
Another notable application is in antifungal therapy. This compound derivatives have demonstrated significant antifungal activity against various pathogens. These compounds provide a new avenue for developing antifungal agents amid increasing resistance to conventional treatments . The versatility of these compounds allows for modifications that enhance their efficacy against fungal infections.
Other Biological Activities
Beyond anticancer and antifungal applications, imidazo[1,5-a]pyrimidines exhibit a range of biological activities. They have been reported to possess anti-inflammatory and antimicrobial properties, making them candidates for further research in drug development .
Material Science Applications
Optoelectronic Devices
this compound derivatives are also utilized in the field of materials science, particularly in the development of optoelectronic devices. Their unique luminescent properties make them suitable for applications in light-emitting diodes (LEDs), organic light-emitting diodes (OLEDs), and sensors . The ability to modify their chemical structure allows researchers to tailor their optical properties for specific applications.
Sensors
The luminescent characteristics of imidazo[1,5-a]pyrimidines have led to their incorporation into sensor technologies. These compounds can be used to develop sensitive detection systems for various analytes due to their ability to change fluorescence in response to environmental stimuli .
Synthesis and Structural Modifications
The synthesis of this compound derivatives has been an area of active research. Various synthetic methodologies have been developed to create these compounds efficiently. Techniques such as cyclocondensation and oxidative cyclization are commonly employed . The ability to modify the structure of imidazo[1,5-a]pyrimidines through substitution reactions enhances their potential applications across different domains.
Case Studies
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrimidine varies depending on its application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors. For example, as a GABA receptor agonist, it modulates the activity of the GABAergic system, which is crucial for its anxiolytic and sedative effects . The compound’s interaction with p38 mitogen-activated protein kinase involves inhibition of the kinase activity, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,5-a]pyrimidine is often compared to structurally related heterocycles, such as pyrazolo[1,5-a]pyrimidines, imidazo[1,2-b]pyridazines, and imidazo[1,5-c]pyrimidines. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences
Synthetic Accessibility :
- Imidazo[1,5-a]pyrimidines are efficiently synthesized via iodine-mediated rearrangements (e.g., 71% yield with 6 equiv I₂ in THF) , whereas pyrazolo[1,5-a]pyrimidines require multistep annulations .
- Imidazo[1,2-b]pyridazines face scalability challenges due to complex purification .
Biological Selectivity :
- Imidazo[1,5-a]pyrimidines exhibit fewer off-target effects (e.g., CYP inhibition) compared to imidazo[1,2-b]pyridazines .
- Pyrazolo[1,5-a]pyrimidine isomers (e.g., pyrazolo[5,1-c]pyrimidine) show varied kinase affinity due to differences in hydrogen-bonding capacity .
Physicochemical Properties: Imidazo[1,5-a]pyrimidines with hydrazone substituents have enhanced solubility (logP = 1.2–2.5) and bioavailability . Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., -NO₂) display improved metabolic stability .
Biological Activity
Imidazo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including anticancer, antibacterial, and anti-inflammatory properties. The findings are supported by data tables and case studies from recent research.
Anticancer Activity
This compound derivatives have been investigated for their potential anticancer properties. A study synthesized a library of pyrazolo[1,5-a]pyrimidin-7-ols and tested their efficacy against the MDA-MB-231 human breast cancer cell line. The results indicated that none of the compounds exhibited significant growth inhibitory activity at various concentrations when compared to control treatments, suggesting limited effectiveness of these specific derivatives in this context .
In contrast, other studies have reported promising results with different this compound derivatives. For instance, compounds derived from imidazo[1,5-a]pyridine-benzimidazole hybrids demonstrated significant cytotoxic activity against a panel of sixty human tumor cell lines. Notably, two compounds (5d and 5l) showed GI50 values ranging from 0.43 to 14.9 μM, indicating potent anticancer effects . Flow cytometric analysis revealed that these compounds induced apoptosis by arresting the cell cycle at the G2/M phase and inhibiting microtubule assembly .
Antibacterial Activity
The antibacterial properties of this compound derivatives have also been explored. A series of 75 derivatives were synthesized and evaluated for their in vitro antibacterial activity against various gram-positive and gram-negative bacteria. Some compounds exhibited potent antimicrobial activity, indicating their potential as therapeutic agents against bacterial infections .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). One study synthesized novel benzo[4,5]imidazo[1,2-a]pyrimidine derivatives that demonstrated significant COX-2 inhibitory effects with IC50 values as low as 0.05 μM, outperforming traditional COX-2 inhibitors like celecoxib . The in vivo evaluations further confirmed these compounds' anti-nociceptive activities in pain models.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Variations in substituents on the imidazo ring can significantly influence their pharmacological profiles. For example, modifications that enhance hydrophobic interactions or improve binding affinity to target proteins have been shown to increase potency against specific cancer cell lines and enzymes .
Summary Table of Biological Activities
| Activity | Compound | Effect | IC50/Value |
|---|---|---|---|
| Anticancer | Pyrazolo[1,5-a]pyrimidin-7-ols | No significant activity | N/A |
| Anticancer | Imidazo[1,5-a]pyridine-benzimidazole hybrids | Significant cytotoxicity | GI50: 0.43 - 14.9 μM |
| Antibacterial | This compound derivatives | Potent antibacterial activity | Varies by compound |
| Anti-inflammatory | Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives | COX-2 inhibition | IC50: 0.05 μM |
Q & A
Q. Low-resource optimization :
- Use Amberlyst-15 as a recyclable catalyst for one-pot syntheses .
- Prioritize room-temperature reactions (e.g., ninhydrin-based synthesis ) to minimize energy costs.
- Employ TLC for rapid purity checks .
What are the emerging applications of this compound derivatives beyond pharmacology?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
